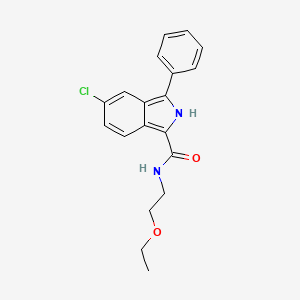
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide is an organic compound with a complex structure that includes a chloro group, an ethoxyethyl chain, and a phenyl group attached to an isoindole core
準備方法
The synthesis of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the isoindole derivative with an ethoxyethyl halide under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxyethyl chain and formation of corresponding alcohols or acids.
科学的研究の応用
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar compounds to 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide include:
5-Chloro-N-(2-ethoxyethyl)-2-nitrobenzamide: This compound has a nitro group instead of a phenyl group, leading to different chemical and biological properties.
5-Chloro-N-(2-ethoxyethyl)-2-iodobenzamide:
Pyrimidifen: This compound has a pyrimidine ring instead of an isoindole core, resulting in different biological activities and uses.
特性
CAS番号 |
61295-33-8 |
|---|---|
分子式 |
C19H19ClN2O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
5-chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-11-10-21-19(23)18-15-9-8-14(20)12-16(15)17(22-18)13-6-4-3-5-7-13/h3-9,12,22H,2,10-11H2,1H3,(H,21,23) |
InChIキー |
GVBVFUQQMBHBJO-UHFFFAOYSA-N |
正規SMILES |
CCOCCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
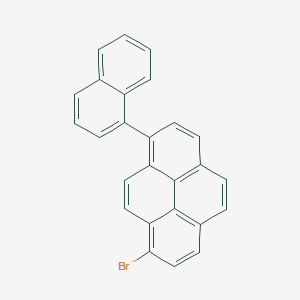
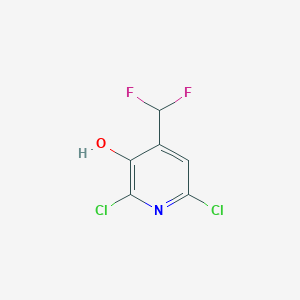
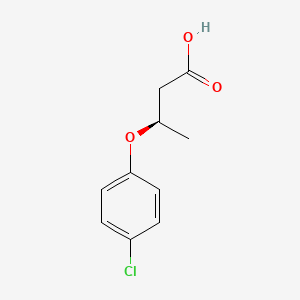

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
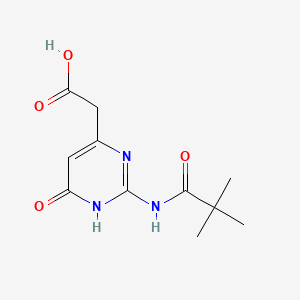

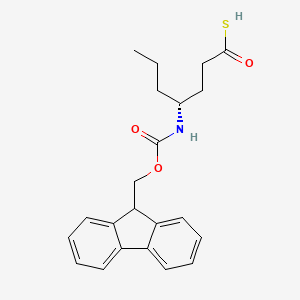
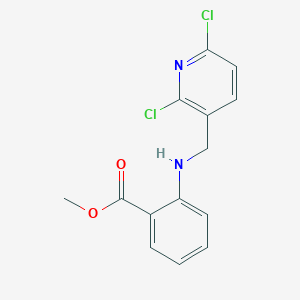
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
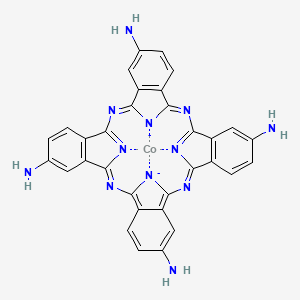

![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
